1-(5-Ethyl-3,4-dihydro-2H-pyrrol-3-yl)ethanone
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Overview
Description
Ethanone, 1-(5-ethyl-3,4-dihydro-2H-pyrrol-3-YL)-(9CI) is a chemical compound that belongs to the class of organic compounds known as ketones. Ketones are characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5-ethyl-3,4-dihydro-2H-pyrrol-3-YL)-(9CI) typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Ethylation: The pyrrole ring is then ethylated using ethyl halides in the presence of a strong base such as sodium hydride.
Ketone Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the ethyl group or the pyrrole ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like amines.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Ethanone, 1-(5-ethyl-3,4-dihydro-2H-pyrrol-3-YL)-(9CI) has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(5-ethyl-3,4-dihydro-2H-pyrrol-3-YL)-(9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways: Biochemical pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(3,4-dihydro-2H-pyrrol-3-YL)-(9CI): Lacks the ethyl group, which may result in different chemical and biological properties.
Ethanone, 1-(5-methyl-3,4-dihydro-2H-pyrrol-3-YL)-(9CI): Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Properties
IUPAC Name |
1-(5-ethyl-3,4-dihydro-2H-pyrrol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-8-4-7(5-9-8)6(2)10/h7H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFAHGOAUHMTJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NCC(C1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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